![molecular formula C17H18N2O3S B5783143 ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzoate family of compounds and has been shown to have potential applications in various fields, including medicine and materials science.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species and by modulating the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments include its low toxicity and its ability to inhibit the growth of cancer cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential use as a corrosion inhibitor. Studies are needed to determine its effectiveness in various environments and to optimize its performance. Additionally, its potential use as a dye for textiles warrants further investigation. Studies are needed to determine its stability and colorfastness under various conditions.
Synthesis Methods
The synthesis of ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate involves the reaction of ethyl 4-amino benzoate with carbon disulfide and 3-methoxyaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
Ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use as an anti-cancer agent. In materials science, it has been investigated for its potential use as a corrosion inhibitor and as a dye for textiles.
properties
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-16(20)12-7-9-13(10-8-12)18-17(23)19-14-5-4-6-15(11-14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDXJYNRRKPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.